Chemical structure and stereochemistry of cis-(2-Amino-2-methyl-cyclopentyl)-methanol
Chemical structure and stereochemistry of cis-(2-Amino-2-methyl-cyclopentyl)-methanol
The chemical structure and stereochemistry of cis-(2-Amino-2-methyl-cyclopentyl)-methanol represent a critical scaffold in medicinal chemistry, particularly in the design of conformationally restricted peptidomimetics and metabotropic glutamate receptor (mGluR) ligands.
This guide details the structural analysis, synthetic pathways, and stereochemical validation of this compound, designed for researchers in drug discovery.
Structural Characterization & Stereochemistry
The core significance of cis-(2-Amino-2-methyl-cyclopentyl)-methanol (CAS: 169692-22-2 for HCl salt) lies in its rigidified 1,2-amino alcohol motif. Unlike flexible acyclic analogs, the cyclopentane ring locks the amino and hydroxyl groups into a specific spatial arrangement, reducing the entropic penalty upon receptor binding.
Stereochemical Nomenclature
The "cis" designation in this context follows the IUPAC convention for 1,2-disubstituted cycloalkanes, defining the relationship between the heteroatom-bearing substituents.
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Configuration: The Amino group (at C2) and the Hydroxymethyl group (at C1) are on the same face (syn) of the cyclopentane ring.
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Quaternary Center: The C2 position is a quaternary carbon possessing both an amino group and a methyl group. Consequently, the methyl group is trans (anti) to the hydroxymethyl group.
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Absolute Configuration: For the specific enantiomer often utilized in asymmetric synthesis (derived from specific chiral pools or resolution), the configurations are typically defined as (1S, 2S) or (1R, 2R) depending on the specific isomer of interest. The CAS 169692-22-2 usually refers to the racemic cis-diastereomer unless specified otherwise.
Conformational Analysis
The cyclopentane ring is not planar but exists in a dynamic equilibrium between envelope and half-chair conformations.
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Preferred Conformation: To minimize 1,2-steric interactions (A-strain), the bulky hydroxymethyl and methyl/amino groups will adopt a pseudo-equatorial orientation where possible.
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Intramolecular H-Bonding: A critical stabilizing feature is the potential intramolecular hydrogen bond between the C2-Amino nitrogen and the C1-Hydroxyl oxygen, forming a stable 5-membered pseudo-ring. This interaction often dictates the bio-active conformation.
Table 1: Physicochemical Profile
| Property | Data | Note |
|---|---|---|
| Molecular Formula | C7H15NO | Free base |
| Molecular Weight | 129.20 g/mol | Free base |
| CAS Number | 169692-22-2 | Hydrochloride salt |
| LogP (Predicted) | ~0.2 - 0.5 | Highly polar, water-soluble |
| pKa (Amine) | ~9.5 - 10.2 | Typical for primary aliphatic amines |
| H-Bond Donors | 2 | -NH2, -OH |
| H-Bond Acceptors | 2 | -NH2, -OH |[1]
Synthetic Pathways
The synthesis of cis-(2-Amino-2-methyl-cyclopentyl)-methanol requires the construction of a quaternary carbon center with high diastereoselectivity. The most robust route utilizes the Bucherer-Bergs reaction followed by stereoselective hydrolysis and reduction.
Pathway Logic
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Scaffold Formation: Start with 2-methylcyclopentanone . The existing methyl group directs the incoming nucleophile.
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Quaternary Center Installation: The Bucherer-Bergs reaction (KCN, (NH4)2CO3) yields a hydantoin. Thermodynamic control typically favors the isomer where the bulky hydantoin ring is trans to the C2-methyl group (minimizing steric clash), but in 2-substituted cyclopentanones, mixtures often result which must be separated.
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Ring Opening: Hydrolysis of the hydantoin yields the amino acid.
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Reduction: Chemoselective reduction of the carboxylic acid to the alcohol.
Detailed Protocol
Step 1: Bucherer-Bergs Reaction
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Reagents: 2-Methylcyclopentanone, Potassium Cyanide (KCN), Ammonium Carbonate ((NH4)2CO3), Ethanol/Water (1:1).
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Procedure:
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Dissolve 2-methylcyclopentanone (1.0 eq) in EtOH/H2O.
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Add (NH4)2CO3 (3.0 eq) and KCN (1.2 eq).
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Heat to 60°C for 24-48 hours in a sealed vessel (Caution: Cyanide gas risk).
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Cool and acidify to precipitate the spiro-hydantoin intermediate.
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Purification: Recrystallize from EtOH to enrich the major diastereomer.
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Step 2: Hydrolysis to Amino Acid
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Reagents: NaOH (aq), Reflux.
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Procedure:
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Reflux the hydantoin in 3M NaOH for 24 hours.
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Neutralize with HCl to pH 7 to precipitate 2-amino-2-methylcyclopentanecarboxylic acid .
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Step 3: Reduction to Amino Alcohol
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Reagents: Lithium Aluminum Hydride (LiAlH4), THF (anhydrous).
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Procedure:
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Suspend the amino acid (or its methyl ester) in dry THF under N2.
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Slowly add LiAlH4 (2.5 eq) at 0°C.
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Reflux for 4-6 hours.
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Fieser Workup: Quench sequentially with water, 15% NaOH, and water. Filter the granular precipitate.
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Isolation: Concentrate the filtrate to yield the crude amino alcohol.
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Salt Formation: Treat with HCl in dioxane to isolate the stable cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride .
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Diagrammatic Workflow
Caption: Synthetic route from 2-methylcyclopentanone to the target amino alcohol via hydantoin intermediate.
Analytical Profiling & Validation
Trustworthiness in synthesis relies on rigorous characterization. The following signals confirm the structure.
NMR Spectroscopy (D2O)
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1H NMR:
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δ 1.15 ppm (s, 3H): Singlet corresponding to the quaternary methyl group at C2. This sharp singlet is diagnostic; if it is a doublet, the methyl is on a tertiary carbon (wrong regioisomer).
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δ 3.40 - 3.65 ppm (m, 2H): Diastereotopic protons of the hydroxymethyl group (-CH2OH).
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δ 2.10 ppm (m, 1H): Methine proton at C1.
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13C NMR:
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Quaternary Carbon (C2): Distinctive low-field shift (approx 60-65 ppm) due to the amino group.
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Hydroxymethyl Carbon: Signal at approx 65 ppm.
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Stereochemical Verification (NOESY)
To confirm the cis relationship:
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NOE Correlation: A strong Nuclear Overhauser Effect (NOE) should be observed between the C2-Methyl protons and the C1-Methine proton .
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Logic: If the Methyl and Hydroxymethyl groups were cis, the Methyl protons would show NOE with the Hydroxymethyl protons. If the Amino and Hydroxymethyl are cis (target), the Methyl is trans to the Hydroxymethyl group, placing the Methyl cis to the C1-proton.
Applications in Drug Discovery
Metabotropic Glutamate Receptors (mGluRs)
This scaffold is a structural analog of glutamate . The rigid cyclopentane ring constrains the distance between the amine and the hydroxyl (mimicking the distal carboxylate of glutamate), making it a potent probe for Group II mGluRs (mGluR2/3).
Peptidomimetics
Incorporation of this amino alcohol into peptide backbones induces specific secondary structures (turns or helices) by restricting the
Caption: Primary application domains in medicinal chemistry.
References
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Sigma-Aldrich. cis-(2-Amino-2-methyl-cyclopentyl)-methanol hydrochloride Product Sheet. Link
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PubChem. Compound Summary for CID 329773705. National Center for Biotechnology Information. Link
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Jimenez, E.C. Synthesis and applications of symmetric amino acid derivatives. Organic & Biomolecular Chemistry. Link
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Santa Cruz Biotechnology. cis-(2-Amino-2-methyl-cyclopentyl)-methanol (CAS 202921-91-3).[2] Link
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Org. Synth. Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses, Coll. Vol. 10. Link
